B1163272 4-methoxy DiPT (hydrochloride)

4-methoxy DiPT (hydrochloride)

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Description

Overview of the Tryptamine (B22526) Class of Indole (B1671886) Alkaloids in Chemical Biology

Tryptamines are a significant class of indole alkaloids, characterized by a core structure consisting of an indole ring fused to a five-membered pyrrole (B145914) ring, with an ethylamine (B1201723) side chain attached at the third carbon position. wikipedia.orgwikipedia.org This fundamental scaffold is derived biosynthetically from the amino acid L-tryptophan. nih.govgrinnell.edu Tryptamines are widely distributed in nature, found in various plants, fungi, and animals. wikipedia.orggrinnell.edu

In the realm of chemical biology, this class of compounds is notable for its structural similarity to the key neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT). wikipedia.orgnih.gov This resemblance allows many tryptamine derivatives to interact with and modulate serotonin receptors, leading to a wide array of biological activities. nih.govresearchgate.net Naturally occurring tryptamines include vital biomolecules such as the neurotransmitter serotonin and the hormone melatonin, which regulates sleep-wake cycles. wikipedia.org Other well-known examples from nature include psilocybin, found in certain species of mushrooms, and N,N-dimethyltryptamine (DMT), which is present in various plant species. wikipedia.org The diverse biological functions and the potential for synthetic modification have made the tryptamine skeleton a privileged scaffold in medicinal chemistry and drug discovery, leading to the development of pharmaceuticals like the migraine medication sumatriptan. wikipedia.orgfrontiersin.org

Structural Classification of N,N-Dialkyltryptamines

Substituted tryptamines are molecules derived from the basic tryptamine structure through the modification of the indole ring, the ethylamine sidechain, or the terminal amino group. wikipedia.org A prominent subgroup is the N,N-dialkyltryptamines, where two alkyl groups replace the hydrogen atoms on the nitrogen of the amino group. The identity of these alkyl substituents—such as methyl, ethyl, propyl, or isopropyl groups—plays a crucial role in the pharmacological profile of the compound. acs.orgresearchgate.net

The structure-activity relationships (SAR) of N,N-dialkyltryptamines have been a subject of systematic investigation. acs.orgnih.gov For instance, research on 4-hydroxy-N,N-dialkyltryptamines has shown that the size and steric properties of the N-alkyl groups influence potency at serotonin receptors. acs.org Generally, as the size of the symmetrical alkyl chains on the nitrogen increases (from methyl to isopropyl), the potency in certain in vivo assays tends to decrease. acs.org

In addition to substitutions on the nitrogen atom, modifications to the indole nucleus are common. The position of these substituents, such as at the 4- or 5-position, significantly impacts receptor affinity and functional activity. acs.orgnih.gov 4-methoxy DiPT, the subject of this article, is an example of such a compound, featuring a methoxy (B1213986) group (-OCH₃) at the 4-position of the indole ring and two isopropyl groups on the terminal nitrogen.

Historical Context of Academic Research on Tryptamine Derivatives

Academic interest in the indole structure dates back to the 19th century with research on the dye indigo. wikipedia.org However, intensive investigation into indole alkaloids, specifically tryptamines, surged in the 1930s with the discovery of their presence in many important natural compounds. wikipedia.org A pivotal moment in the history of tryptamine research was the work of Albert Hofmann, who, in the 1950s, synthesized lysergic acid diethylamide (LSD) and later elucidated the structures of psilocybin and psilocin. unodc.org Hofmann also synthesized several other tryptamine analogues, such as 4-hydroxy-N,N-diethyltryptamine (4-HO-DET) and 4-acetoxy-N,N-diethyltryptamine (4-AcO-DET). acs.orgnih.gov

Throughout the mid-20th century, research continued to explore the synthesis and activity of various tryptamine derivatives. researchgate.net In recent decades, with advancements in analytical techniques and a renewed interest in the therapeutic potential of serotonergic compounds, research has expanded significantly. nih.goviucr.org This includes systematic studies of structure-activity relationships to understand how specific structural modifications affect interactions with serotonin receptors. acs.orgnih.govresearchgate.net The emergence of new synthetic tryptamines on the designer drug market has also prompted forensic and toxicological research into their characterization and effects. researchgate.netresearchgate.net

Current Research Landscape for 4-methoxy DiPT (hydrochloride)

4-methoxy-N,N-diisopropyltryptamine, commonly abbreviated as 4-MeO-DiPT, is a synthetic tryptamine derivative. glpbio.commedchemexpress.com In its hydrochloride salt form, it is supplied as an analytical reference material for research and forensic applications. glpbio.comcaymanchem.comlgcstandards.com Its physiological and toxicological properties are not extensively characterized in the scientific literature. glpbio.com

Recent pharmacological studies have begun to profile the activity of 4-MeO-DiPT alongside other substituted tryptamines. In vitro research has demonstrated that 4-MeO-DiPT acts as an agonist at serotonin 5-HT₂A receptors. nih.gov One study found it to be a full or nearly full agonist at the 5-HT₂A receptor, with a higher efficacy than DMT in the assays performed. nih.gov The compound is structurally related to other psychoactive tryptamines like 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT), a compound that has received more extensive study. researchgate.netmerckmillipore.comnih.gov

Current research often includes 4-MeO-DiPT in broader screenings of tryptamine analogues to build a more comprehensive understanding of how substitutions at the 4-position of the indole ring, combined with N,N-diisopropyl groups, influence serotonin receptor interactions. nih.gov These studies are critical for elucidating the structure-activity relationships that govern the pharmacological effects of this class of compounds.

Data Tables

Table 1: Chemical Properties of 4-methoxy DiPT (hydrochloride)

PropertyValueSource(s)
IUPAC Name N-isopropyl-N-(2-(4-methoxy-1H-indol-3-yl)ethyl)propan-2-amine, monohydrochloride lgcstandards.com
Synonyms 4-methoxy-N,N-Diisopropyltryptamine, 4-MeO DiPT glpbio.com
CAS Number 2749504-56-9 glpbio.comcaymanchem.com
Molecular Formula C₁₇H₂₆N₂O·HCl glpbio.comlgcstandards.com
Molecular Weight 310.9 g/mol glpbio.com
Appearance Neat Solid lgcstandards.com
Solubility Soluble in DMSO glpbio.com

Table 2: In Vitro Pharmacological Data for 4-methoxy DiPT

Target ReceptorAssay TypeMeasured ActivityFindingSource(s)
5-HT₂A Functional AssayEfficacy (Eₘₐₓ)Full or nearly full agonist nih.gov
5-HT₂A Functional AssayEfficacy (Eₘₐₓ)Higher efficacy than DMT nih.gov

Properties

Synonyms

N-isopropyl-N-

Origin of Product

United States

Chemical Synthesis and Structural Characterization of 4 Methoxy Dipt Hydrochloride

Synthetic Methodologies for Tryptamine (B22526) Core Structures

The construction of the 4-methoxy-DiPT molecule primarily follows the Speeter and Anthony tryptamine synthesis, a robust and widely applicable method for preparing N,N-dialkylated tryptamines. nih.gov This approach involves the initial acylation of a substituted indole (B1671886), followed by amidation and subsequent reduction to yield the final tryptamine.

Indole Acylation and Glyoxalylamide Formation

The synthesis commences with the selection of the appropriate indole precursor, in this case, 4-methoxyindole. This starting material is subjected to acylation at the C-3 position of the indole ring. This is typically achieved through a reaction with oxalyl chloride in an inert solvent, such as anhydrous ether. This reaction yields a highly reactive intermediate, 4-methoxyindole-3-glyoxalyl chloride.

Due to its reactivity, this acid chloride is generally not isolated but is instead reacted in situ with the desired secondary amine. google.com For the synthesis of 4-methoxy-DiPT, diisopropylamine (B44863) is added to the reaction mixture. The amine displaces the chloride, forming a stable glyoxalylamide intermediate: N,N-diisopropyl-(4-methoxyindole-3-yl)glyoxylamide. researchgate.net This intermediate is typically a solid that can be purified by crystallization.

Reduction Pathways for Amide to Amine Transformation

The pivotal final step in the synthesis is the reduction of the two carbonyl groups of the glyoxalylamide intermediate to a methylene (B1212753) and an amine, respectively, to form the ethylamine (B1201723) side chain of the tryptamine. A powerful reducing agent is required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most commonly employed reagent.

The N,N-diisopropyl-(4-methoxyindole-3-yl)glyoxylamide is treated with an excess of LiAlH₄ in an anhydrous solvent, typically tetrahydrofuran (B95107) (THF). The reaction reduces the amide and the adjacent ketone to yield the tertiary amine, 4-methoxy-N,N-diisopropyltryptamine. The reaction is then carefully quenched to decompose any remaining LiAlH₄.

Specific Approaches for 4-Substituted Tryptamines

The synthesis of 4-substituted tryptamines, such as the 4-methoxy derivative, presents specific considerations. The electronic nature of the substituent at the 4-position can influence the reactivity of the indole ring. However, the general synthetic strategy of the Speeter and Anthony route has proven effective for a variety of 4-substituted tryptamines, including 4-hydroxy and 4-acetoxy analogues. nih.gov The synthesis of 4-hydroxy-N-isopropyltryptamine, for example, follows a similar pathway, starting with 4-benzyloxyindole (B23222) to protect the hydroxyl group during the synthesis. researchgate.net This indicates the versatility of this synthetic approach for accessing a range of 4-substituted tryptamines.

Precursor and Intermediate Characterization

The structural confirmation of the precursors and intermediates is crucial for ensuring the identity and purity of the final product. This is typically achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific data for the 4-methoxy-DiPT precursors is not widely published, data from the closely related 5-methoxy analogues provide a strong predictive framework. researchgate.net

Table 1: Predicted Spectroscopic Data for Key Intermediates

Compound NamePredicted ¹H NMR Key Signals (in CDCl₃)Predicted ¹³C NMR Key Signals (in CDCl₃)Predicted MS (m/z)
4-methoxyindoleAromatic protons, methoxy (B1213986) protons (singlet ~3.9 ppm), indole NH proton (broad singlet)Aromatic carbons, methoxy carbon (~55 ppm)[M]+ at 147
N,N-diisopropyl-(4-methoxyindole-3-yl)glyoxylamideAromatic protons, methoxy protons, diisopropyl protons (septet and doublet), indole NH protonAromatic carbons, methoxy carbon, diisopropyl carbons, two carbonyl carbons[M+H]+ at 317

Note: The predicted data is based on the analysis of analogous compounds and general principles of NMR and MS. Actual values may vary.

Derivatization Strategies for Hydrochloride Salt Formation

The freebase form of 4-methoxy-DiPT is typically an oil or a low-melting solid. For ease of handling, purification, and to improve stability, it is often converted into a crystalline salt. The hydrochloride salt is a common choice for tryptamines.

The formation of the hydrochloride salt is generally achieved by dissolving the purified 4-methoxy-DiPT freebase in a suitable organic solvent, such as isopropanol (B130326) or ether. A solution of hydrochloric acid in a miscible solvent (e.g., HCl in isopropanol or ether) is then added. The 4-methoxy-N,N-diisopropyltryptamine hydrochloride will precipitate out of the solution and can then be collected by filtration, washed with a non-polar solvent like ether to remove any residual impurities, and dried. Recrystallization from a suitable solvent system can be performed to further purify the salt.

Impurity Profiling in Synthetic Preparations

As with any multi-step synthesis, impurities can arise from starting materials, side reactions, or incomplete reactions. In the synthesis of tryptamines via the Speeter and Anthony route, one of the most common types of impurities results from the incomplete reduction of the glyoxalylamide intermediate.

If the reduction is not carried to completion, partially reduced species can be present in the crude product. One such potential impurity in the synthesis of 4-methoxy-DiPT would be 2-(N,N-diisopropylamino)-1-(4-methoxy-1H-indol-3-yl)ethanol, where only one of the carbonyl groups of the glyoxylamide has been reduced.

Other potential impurities could include residual starting materials (4-methoxyindole, diisopropylamine) or byproducts from side reactions. The identification and quantification of these impurities are essential for ensuring the purity of the final 4-methoxy-DiPT hydrochloride and are typically carried out using chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). nih.govnih.gov The fragmentation patterns observed in mass spectrometry can be particularly useful in identifying route-specific impurities. squarespace.com

Table 2: Potential Impurities in the Synthesis of 4-methoxy-DiPT

Impurity NamePotential Origin
4-methoxyindoleUnreacted starting material
DiisopropylamineExcess reagent from amidation
2-(N,N-diisopropylamino)-1-(4-methoxy-1H-indol-3-yl)ethanolIncomplete reduction of the glyoxalylamide intermediate
Other oligomeric speciesSide reactions during synthesis or workup

Pharmacological Profile of 4 Methoxy Dipt Hydrochloride in Preclinical Models

Receptor Binding Affinities and Selectivity

The initial characterization of a psychoactive compound involves determining its binding affinity (often expressed as the inhibition constant, Ki) for a range of biological targets. This provides insight into the compound's potential mechanisms of action.

Research indicates that the primary targets for many psychedelic tryptamines are the serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors. researchgate.net Studies on a range of substituted tryptamines have shown that they exhibit varying affinities for different 5-HT receptor subtypes. researchgate.net

Specifically for 4-methoxy DiPT, its interaction profile reveals a significant affinity for the 5-HT2A receptor, which is a key target for classic hallucinogens. nih.govresearchgate.net While detailed binding affinity (Ki) values for 4-methoxy DiPT across all specified serotonin receptor subtypes are not consistently available in the reviewed literature, its functional profile points towards a strong interaction with the 5-HT2A receptor. nih.govresearchgate.net The affinity of tryptamines for these receptors can be influenced by the substitutions on the indole (B1671886) ring and the N,N-dialkyl groups. nih.gov For instance, 4-hydroxy and 5-methoxy substituted tryptamines generally show high affinity for the 5-HT2A receptor. nih.gov

Receptor SubtypeInteraction Profile
5-HT2AIdentified as a primary target with agonist activity. nih.govresearchgate.net
5-HT1ATryptamines generally show affinity, but specific data for 4-methoxy DiPT is not available in the search results.
5-HT2CTryptamines generally show affinity, but specific data for 4-methoxy DiPT is not available in the search results.
5-HT2BNo specific binding data available in the search results.

The monoamine transporters for serotonin (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) are crucial for regulating neurotransmitter levels in the synapse. Some tryptamines have been shown to interact with these transporters. For example, the related compound 4-OH-DiPT has a notable affinity for SERT (Ki value = 219 nM) but not for DAT or NET. psychedelicalpha.com Similarly, studies on 5-MeO-DMT derivatives suggest that the size of the N-substituent can influence SERT affinity. nih.gov However, specific inhibitory constants (Ki or IC50 values) for 4-methoxy DiPT at SERT, DAT, and NET are not provided in the reviewed literature.

Receptor Functional Activity and Signal Transduction

Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor and to characterize the downstream signaling pathways it activates.

Functional studies have confirmed that 4-methoxy DiPT acts as a full or nearly full agonist at the 5-HT2A receptor. nih.govresearchgate.net This is a characteristic shared with many classic psychedelic compounds. The functional activity of tryptamines at 5-HT2A receptors has been assessed using various in vitro methods. One common method is the inositol (B14025) phosphate (B84403) (IP) accumulation assay, which measures the activation of the Gq/11 signaling pathway. nih.gov

Other assays, such as those measuring intracellular calcium mobilization or arachidonic acid release, are also used to probe the functional selectivity of a compound. acs.orgnih.govnih.gov For instance, studies on the related compound 4-OH-DiPT have utilized arachidonic acid release assays to confirm its agonist activity at the 5-HT2A receptor. psychedelicalpha.com While it is plausible that similar mechanisms are at play for 4-methoxy DiPT, specific data from calcium flux or arachidonic acid release assays for this compound are not detailed in the provided search results.

Table 2: Reported Functional Activity for 4-methoxy DiPT

ReceptorFunctional AssayResult
5-HT2AIP1 Functional AssayFull or nearly full agonist. nih.govresearchgate.net

The activation of 5-HT2A receptors by agonists like 4-methoxy DiPT initiates a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. nih.gov This coupling leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C, respectively.

Furthermore, some research suggests that psychedelic compounds can exhibit "functional selectivity" or "biased agonism," meaning they can preferentially activate certain signaling pathways over others (e.g., G-protein-dependent vs. β-arrestin-dependent pathways). nih.govresearchgate.net For example, studies with other tryptamines have investigated signaling through phospholipase A2 (PLA2), which leads to the release of arachidonic acid, as a distinct pathway from the canonical PLC pathway. nih.gov The precise signaling signature of 4-methoxy DiPT, including its potential for biased agonism at the 5-HT2A receptor, requires further specific investigation.

Neurochemical Effects in Animal Models

Modulation of Neurotransmitter Extracellular Levels (e.g., Serotonin, Dopamine, Glutamate)

Studies utilizing in-vivo microdialysis in rats have demonstrated that 5-MeO-DiPT significantly modulates the extracellular levels of key neurotransmitters in various brain regions. springermedizin.deopen-foundation.orgspringermedizin.denih.gov

Serotonin (5-HT): Administration of 5-MeO-DiPT leads to an increase in the extracellular concentration of serotonin in the rat striatum, nucleus accumbens, and frontal cortex. springermedizin.deopen-foundation.org This effect is believed to be primarily mediated through the inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. springermedizin.deopen-foundation.orgscielo.br By blocking SERT, 5-MeO-DiPT increases the availability of serotonin to act on postsynaptic receptors. scielo.brnih.gov

Glutamate (B1630785): 5-MeO-DiPT has been found to enhance the release of glutamate in the striatum, nucleus accumbens, and frontal cortex. springermedizin.deopen-foundation.orgspringermedizin.denih.gov This effect is thought to be a downstream consequence of the activation of postsynaptic 5-HT2A receptors located on glutamatergic pyramidal neurons. springermedizin.de The modulation of glutamate, the primary excitatory neurotransmitter in the brain, is a key mechanism shared by many psychedelic tryptamines. springermedizin.de

Effects of 5-MeO-DiPT on Extracellular Neurotransmitter Levels in Rat Brain (Based on Preclinical Data)
NeurotransmitterStriatumNucleus AccumbensFrontal CortexPrimary Putative Mechanism
Serotonin (5-HT)Increase springermedizin.deopen-foundation.orgIncrease springermedizin.deopen-foundation.orgIncrease springermedizin.deopen-foundation.orgSerotonin Transporter (SERT) Inhibition springermedizin.deopen-foundation.orgscielo.br
Dopamine (DA)Increase (dose-dependent) springermedizin.deopen-foundation.orgIncrease springermedizin.deopen-foundation.orgIncrease springermedizin.deopen-foundation.orgIndirect modulation via serotonin system
GlutamateIncrease springermedizin.deopen-foundation.orgIncrease springermedizin.deopen-foundation.orgIncrease springermedizin.deopen-foundation.org5-HT2A Receptor Activation on Pyramidal Neurons springermedizin.de

Alterations in Neurotransmitter Turnover

The administration of 5-MeO-DiPT also leads to changes in the levels of neurotransmitter metabolites, providing an indication of altered neurotransmitter turnover. An increase in serotonin levels accompanied by a decrease in its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), has been observed. springermedizin.deopen-foundation.org This pattern is consistent with the inhibition of monoamine oxidase (MAO) to some extent, but more prominently with the inhibition of SERT, which reduces the amount of serotonin available for intracellular degradation by MAO. springermedizin.deopen-foundation.org

Regarding the dopamine system, studies have reported a decrease in the tissue content of dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), following 5-MeO-DiPT administration. springermedizin.deopen-foundation.org This could suggest adaptive changes in dopamine turnover or potentially some level of damage to dopamine terminals with repeated high doses. springermedizin.deopen-foundation.org

Structure-Activity Relationships (SAR) within Substituted Tryptamines

The pharmacological properties of 4-MeO-DiPT are best understood in the context of the broader structure-activity relationships of substituted tryptamines. Modifications to the N,N-dialkyl substituents and the aromatic ring significantly influence how these molecules interact with their biological targets, primarily serotonin receptors.

Influence of N,N-Dialkyl Substitution on Receptor Interaction

The nature of the alkyl groups on the terminal nitrogen atom of the tryptamine (B22526) side chain plays a crucial role in determining the compound's affinity and efficacy at serotonin receptors.

Steric Bulk: Generally, as the size of the N,N-dialkyl groups increases, the potency at the 5-HT2A receptor can be affected. For instance, in the 4-hydroxy-tryptamine series, there is a negative correlation between the steric bulk of the amine substituents and the in-vivo potency for inducing the head-twitch response in mice, a behavioral proxy for 5-HT2A activation.

Receptor Subtype Selectivity: Bulkier N-alkyl groups, such as the diisopropyl groups found in 4-MeO-DiPT, can lead to lower potency at 5-HT2C receptors while sometimes increasing efficacy at 5-HT2B receptors compared to tryptamines with smaller substituents like dimethyl or diethyl groups. psychedelicalpha.com

Impact of Aromatic Ring Substitutions (e.g., 4-methoxy vs. 4-hydroxy vs. 5-methoxy) on Pharmacodynamics

The position and nature of the substituent on the indole ring are critical determinants of a tryptamine's pharmacological profile.

4-methoxy vs. 4-hydroxy: The 4-hydroxy tryptamines, such as the psilocin analogues, are potent 5-HT2A receptor agonists. springermedizin.de The 4-methoxy substitution, as seen in 4-MeO-DiPT, results in a compound that is also a 5-HT2A receptor agonist, though its potency can differ from its 4-hydroxy counterpart. wikipedia.org In some cases, 4-methoxy compounds may act as prodrugs, being O-demethylated in the body to the more active 4-hydroxy form.

4-position vs. 5-position: The placement of the methoxy (B1213986) group at the 4-position versus the 5-position of the indole ring can lead to distinct pharmacological profiles. Both 4-MeO-DiPT and 5-MeO-DiPT are known to be potent tryptamines. nih.gov However, 5-methoxy substituted tryptamines often exhibit high affinity for the 5-HT1A receptor in addition to their action at 5-HT2A receptors. springermedizin.deopen-foundation.orgnih.gov For example, 5-MeO-DiPT is a potent SERT inhibitor and has high affinity for 5-HT1A and 5-HT2A/C receptors. springermedizin.deopen-foundation.orgnih.gov While 4-MeO-DiPT is also a 5-HT2A agonist, the degree of its interaction with SERT and 5-HT1A receptors may differ from its 5-methoxy isomer.

Structure-Activity Relationship Trends in Substituted Tryptamines
Structural ModificationGeneral Effect on PharmacodynamicsExample Comparison
Increasing N,N-dialkyl bulk (e.g., Dimethyl to Diisopropyl)May decrease 5-HT2A potency in vivo. Can alter selectivity between 5-HT receptor subtypes (e.g., lower potency at 5-HT2C). psychedelicalpha.com4-HO-DMT vs. 4-HO-DiPT springermedizin.de
Aromatic Ring Substitution (4-position)4-OH and 4-MeO substitutions confer potent 5-HT2A agonism. 4-MeO may act as a prodrug to the 4-OH analog.4-MeO-DiPT vs. 4-HO-DiPT wikipedia.org
Aromatic Ring Substitution (5-position)5-MeO substitution often leads to high affinity for both 5-HT1A and 5-HT2A receptors, and potentially SERT inhibition. springermedizin.deopen-foundation.orgnih.gov4-MeO-DiPT vs. 5-MeO-DiPT

Metabolism and Biotransformation of 4 Methoxy Dipt Hydrochloride

In Vitro Metabolic Pathways

In vitro studies using human liver microsomes and other enzyme preparations are crucial for elucidating the metabolic fate of new psychoactive substances. While specific in vitro data for 4-methoxy-DiPT is not available, the metabolism of analogous compounds provides a strong basis for predicting its primary metabolic routes.

Phase I Biotransformation Reactions

Phase I reactions are generally catalyzed by the cytochrome P450 (CYP) enzyme system and aim to increase the polarity of the parent compound. For 4-methoxy-DiPT, the following Phase I reactions are anticipated:

O-Demethylation: The methoxy (B1213986) group at the 4-position of the indole (B1671886) ring is a likely site for O-demethylation, a common metabolic pathway for methoxy-substituted tryptamines. This reaction would yield the corresponding 4-hydroxy metabolite, 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT). Studies on the related compound 5-MeO-DiPT have shown that O-demethylation is a significant metabolic step.

Hydroxylation: Hydroxylation can occur at various positions on the indole ring or the N-alkyl side chains. For other tryptamines, hydroxylation at the 5- and 6-positions of the indole nucleus is frequently observed.

N-Dealkylation: The diisopropyl groups attached to the nitrogen atom are susceptible to dealkylation. This process can occur sequentially, leading to the formation of N-isopropyltryptamine (N-iPT) and subsequently tryptamine (B22526). The dealkylation of one isopropyl group would result in 4-methoxy-N-isopropyltryptamine (4-MeO-iPT).

N-Oxidation: The tertiary amine of the diisopropylaminoethyl side chain can undergo N-oxidation to form the corresponding N-oxide metabolite. This is a common metabolic pathway for compounds containing a tertiary amine functional group.

Oxidative Deamination: Following N-dealkylation, the resulting primary or secondary amine can undergo oxidative deamination by monoamine oxidase (MAO) enzymes to form an aldehyde intermediate, which is then further oxidized to a carboxylic acid, likely 4-methoxy-indole-3-acetic acid (4-MeO-IAA).

Table 1: Predicted Phase I Metabolites of 4-methoxy-DiPT

Metabolite NameAbbreviationMetabolic Reaction
4-hydroxy-N,N-diisopropyltryptamine4-OH-DiPTO-Demethylation
4-methoxy-N-isopropyltryptamine4-MeO-iPTN-Deisopropylation
4-methoxy-tryptamine4-MeO-TN,N-Dideisopropylation
4-methoxy-DiPT N-oxide4-MeO-DiPT-N-oxideN-Oxidation
4-methoxy-indole-3-acetic acid4-MeO-IAAN-Dealkylation followed by Oxidative Deamination
5-hydroxy-4-methoxy-N,N-diisopropyltryptamine5-OH-4-MeO-DiPTAromatic Hydroxylation
6-hydroxy-4-methoxy-N,N-diisopropyltryptamine6-OH-4-MeO-DiPTAromatic Hydroxylation

Phase II Conjugation Reactions

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which significantly increases water solubility and facilitates renal excretion. researchgate.netgoogle.com

Glucuronidation: The hydroxylated metabolites formed during Phase I, such as 4-OH-DiPT, are expected to be primary substrates for glucuronidation. univpm.it This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of a glucuronide conjugate. google.comgoogle.com

Sulfation: Sulfation is another important Phase II pathway for hydroxylated metabolites, catalyzed by sulfotransferases (SULTs). google.com The hydroxyl group of 4-OH-DiPT could be conjugated with a sulfate (B86663) group to form a sulfate ester. univpm.it

Identification of Primary and Secondary Metabolites

Based on the metabolism of similar tryptamines, the primary metabolites of 4-methoxy-DiPT are likely to be 4-OH-DiPT (from O-demethylation) and its glucuronide and sulfate conjugates. N-dealkylated metabolites such as 4-MeO-iPT would also be considered primary metabolites. Secondary metabolites would arise from further biotransformation of these primary metabolites, for instance, the oxidative deamination of 4-MeO-iPT to 4-MeO-IAA.

In Vivo Metabolic Fate in Non-Human Organisms

While no specific in vivo studies on 4-methoxy-DiPT in animal models have been published, research on related compounds like 5-MeO-DiPT in rats provides valuable insights into the likely metabolic fate of 4-methoxy-DiPT.

Metabolite Identification and Profiling in Animal Models

In studies with rats administered 5-MeO-DiPT, a range of metabolites were identified in urine. These included the O-demethylated product (5-OH-DiPT), N-dealkylated products (5-MeO-IPT and 5-MeO-T), and the oxidative deamination product (5-MeO-IAA). Both 5-OH-DiPT and its N-dealkylated counterpart, 5-OH-IPT, were found, along with their conjugated forms. It is highly probable that a similar profile of metabolites would be observed for 4-methoxy-DiPT in animal models, with 4-OH-DiPT and its conjugates being major urinary metabolites.

Proposed Metabolic Pathways and Enzyme Involvement

The metabolic pathways observed in animal models for other tryptamines generally mirror the in vitro findings. The enzymes responsible for these transformations are primarily from the cytochrome P450 superfamily for Phase I reactions and UGTs and SULTs for Phase II.

For the structurally similar 5-MeO-DIPT, studies have implicated specific CYP isozymes in its metabolism. For instance, CYP2D6 was found to be a key enzyme in the O-demethylation of 5-MeO-DIPT in human liver microsomes. Other CYPs, such as CYP1A2, CYP2C19, and CYP3A4, have also been shown to be involved in the metabolism of various tryptamines. Given the structural similarities, it is plausible that these same enzymes play a role in the biotransformation of 4-methoxy-DiPT.

Table 2: Proposed Enzyme Involvement in the Metabolism of 4-methoxy-DiPT (Inferred from Structurally Similar Tryptamines)

Metabolic ReactionEnzyme Superfamily/FamilySpecific Enzymes (Likely)
O-DemethylationCytochrome P450 (CYP)CYP2D6, CYP2C19
HydroxylationCytochrome P450 (CYP)CYP1A2, CYP2C19, CYP2D6, CYP3A4
N-DealkylationCytochrome P450 (CYP)CYP2C19, CYP2D6, CYP3A4
Oxidative DeaminationMonoamine Oxidase (MAO)MAO-A, MAO-B
GlucuronidationUDP-glucuronosyltransferase (UGT)Various UGT isoforms
SulfationSulfotransferase (SULT)Various SULT isoforms

Table of Compounds Mentioned

Compound Name Abbreviation
4-methoxy-N,N-diisopropyltryptamine hydrochloride 4-methoxy-DiPT (hydrochloride)
5-methoxy-N,N-diisopropyltryptamine 5-MeO-DiPT
4-acetoxy-N,N-diisopropyltryptamine 4-AcO-DiPT
4-hydroxy-N,N-diisopropyltryptamine 4-OH-DiPT
4-methoxy-N-isopropyltryptamine 4-MeO-iPT
N-isopropyltryptamine N-iPT
4-methoxy-indole-3-acetic acid 4-MeO-IAA
5-hydroxy-N,N-diisopropyltryptamine 5-OH-DiPT
5-methoxy-N-isopropyltryptamine 5-MeO-IPT
5-methoxy-tryptamine 5-MeO-T
5-methoxy-indole-3-acetic acid 5-MeO-IAA

Enzymatic Systems Involved in Metabolism

The metabolism of xenobiotics like 4-methoxy-DiPT is predominantly carried out by a series of specialized enzyme systems, primarily located in the liver. These enzymes work sequentially to modify the chemical structure of the compound, rendering it more hydrophilic and easier to eliminate from the body.

The cytochrome P450 (CYP) superfamily of enzymes is the most significant group of Phase I metabolic enzymes. Based on research on analogous compounds, several CYP isoenzymes are anticipated to play a crucial role in the metabolism of 4-methoxy-DiPT.

Studies on the closely related compound 5-MeO-DiPT have demonstrated the involvement of multiple CYP isoenzymes in its oxidative metabolism. In vitro investigations using human liver microsomes and recombinant CYP enzymes have shown that CYP2D6 is the primary enzyme responsible for the O-demethylation of the methoxy group on the indole ring. nih.govnih.gov This process would convert 4-methoxy-DiPT to its corresponding hydroxylated metabolite, 4-hydroxy-DiPT.

Furthermore, the N-dealkylation of the diisopropylaminoethyl side chain is another major metabolic pathway for tryptamines. For 5-MeO-DiPT, several CYP isoenzymes have been implicated in N-deisopropylation, including CYP1A2, CYP2C8, and CYP3A4 . nih.govnih.gov It is highly probable that these same enzymes are involved in the sequential removal of the isopropyl groups from the nitrogen atom of 4-methoxy-DiPT. Initial screenings of other tryptamine derivatives have also pointed towards the involvement of CYP2C19 in both hydroxylation and N-dealkylation reactions. ljmu.ac.uk

The involvement of multiple CYP enzymes suggests a complex metabolic profile for 4-methoxy-DiPT, with the potential for significant inter-individual variability due to genetic polymorphisms in these enzymes, particularly CYP2D6. nih.gov

Table 1: Predicted Role of Cytochrome P450 Isoenzymes in the Metabolism of 4-methoxy-DiPT (based on data from related compounds)

CYP IsoenzymePredicted Metabolic ReactionReference Compound(s)
CYP2D6 O-demethylation5-MeO-DiPT, 5-MeO-DMT nih.govnih.govnih.gov
CYP1A2 N-deisopropylation5-MeO-DiPT nih.govnih.gov
CYP2C8 N-deisopropylation5-MeO-DiPT nih.govnih.gov
CYP3A4 N-deisopropylation5-MeO-DiPT nih.govnih.gov
CYP2C19 Hydroxylation, N-dealkylation5-MeO-2-Me-DIPT ljmu.ac.uk

Following Phase I metabolism, the resulting metabolites often undergo Phase II conjugation reactions, which are catalyzed by a different set of enzymes.

Flavin-Containing Monooxygenases (FMOs): FMOs are another class of Phase I enzymes that can catalyze the oxidation of nitrogen- and sulfur-containing compounds. optibrium.com While the primary oxidative metabolism of many tryptamines is attributed to CYPs, FMOs could potentially be involved in the formation of N-oxide metabolites of 4-methoxy-DiPT and its dealkylated products. optibrium.com

UDP-Glucuronosyltransferases (UGTs): UGTs are the key enzymes in Phase II metabolism, responsible for glucuronidation. This process involves the attachment of a glucuronic acid moiety to a suitable functional group, such as a hydroxyl group, significantly increasing the water solubility of the metabolite. frontiersin.orgsolvobiotech.com Studies on 4-AcO-DiPT have shown that after its initial hydrolysis to 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT), this metabolite undergoes extensive glucuronidation. researchgate.netmdpi.com Therefore, it is highly likely that the 4-hydroxy-DiPT formed from the O-demethylation of 4-methoxy-DiPT will be a substrate for UGT enzymes, leading to the formation of 4-hydroxy-DiPT-glucuronide. researchgate.netmdpi.comresearchgate.net Several UGT isoforms, including UGT1A and UGT2B families, are known to be involved in the glucuronidation of a wide range of xenobiotics. frontiersin.orgnih.gov

Sulfotransferases (SULTs): In addition to glucuronidation, sulfation is another important Phase II conjugation pathway. SULTs catalyze the transfer of a sulfonate group to hydroxyl groups. The metabolite 4-OH-DiPT has been shown to undergo sulfation. researchgate.netmdpi.com Thus, the 4-hydroxy metabolite of 4-methoxy-DiPT is also a probable substrate for SULTs.

In vitro models are indispensable tools for elucidating the metabolic pathways of new chemical entities like 4-methoxy-DiPT without the need for human studies.

Pooled Human Liver Microsomes (pHLM): pHLM are subcellular fractions of liver cells that contain a high concentration of Phase I enzymes, particularly CYPs, as well as some Phase II enzymes like UGTs. nih.gov They are widely used to study the initial oxidative metabolism of drugs and to identify the specific CYP isoenzymes involved through the use of recombinant enzymes and selective inhibitors. nih.gov Studies on 5-MeO-DiPT have successfully utilized pHLM to determine the kinetics of its O-demethylation and N-deisopropylation and to pinpoint the responsible CYP enzymes. nih.govnih.gov Similar approaches would be highly effective in characterizing the Phase I metabolism of 4-methoxy-DiPT.

Hepatocytes: Pooled human hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors in a more physiologically relevant environment. mdpi.com The use of cryopreserved or fresh hepatocytes allows for the investigation of the complete metabolic cascade, from the parent compound to its final conjugated metabolites. mdpi.comresearchgate.net For instance, incubation of 4-AcO-DiPT with pooled human hepatocytes has enabled the identification of its primary hydrolysis product, 4-OH-DiPT, and its subsequent glucuronidated and sulfated metabolites. researchgate.netmdpi.comresearchgate.net This model would be ideal for obtaining a comprehensive metabolic profile of 4-methoxy-DiPT, including both Phase I and Phase II biotransformations.

Table 2: Application of In Vitro Models for Tryptamine Metabolism Studies

In Vitro ModelKey AdvantagesTypical Findings for Related Tryptamines
Pooled Human Liver Microsomes (pHLM) High concentration of Phase I enzymes (CYPs); suitable for enzyme kinetics and reaction phenotyping.Identification of specific CYP isoenzymes (e.g., CYP2D6, CYP1A2, CYP3A4) involved in oxidation. nih.govnih.gov
Hepatocytes Contains both Phase I and Phase II enzymes and cofactors; provides a more complete metabolic profile.Identification of hydrolysis, glucuronidation, and sulfation pathways. researchgate.netmdpi.comresearchgate.net

Preclinical Neurobehavioral Characterization of 4 Methoxy Dipt Hydrochloride

Assessment of Serotonergic System Modulation via Behavioral Phenotypes

The serotonergic system, particularly the serotonin (B10506) 5-HT2A receptor, is a primary target for many hallucinogenic tryptamines. researchgate.net Behavioral phenotypes in animal models are widely used to infer the modulation of this system.

The head-twitch response (HTR) in rodents is a rapid, involuntary head movement that is considered a reliable behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic effects in humans. researchgate.netwikipedia.org The induction of HTR is a hallmark of classic serotonergic hallucinogens. nih.govbiomolther.org

While direct studies on 4-methoxy-DiPT are limited, research on its analogs provides significant insights. Studies have shown that tryptamine (B22526) hallucinogens, including 5-MeO-DIPT, reliably induce the HTR in mice. springermedizin.deresearchgate.netresearchgate.net This effect is mediated by the 5-HT2A receptor, as it can be blocked by 5-HT2A antagonists like ketanserin (B1673593) and M100907. springermedizin.deresearchgate.net For instance, 5-MeO-DIPT was found to induce head twitches in rats at doses of 5–10 mg/kg, with the higher dose producing an effect comparable to the known 5-HT2A agonist (±)DOI. springermedizin.de Another analog, 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT), has been observed to produce longer-lasting HTR effects compared to other related tryptamines. ljmu.ac.uk However, some studies note that N,N-diisopropyltryptamine (DiPT) itself produces a biphasic dose-effect for HTR, with significant effects only at a specific dose, suggesting a complex interaction with the serotonergic system. researchgate.net

Table 1: Head-Twitch Response (HTR) Induced by 4-methoxy-DiPT Analogs in Rodents
CompoundSpeciesKey FindingsReference
5-MeO-DIPTRatInduced head twitches at 5-10 mg/kg; effect was comparable to the 5-HT2A agonist (±)DOI. springermedizin.de
5-MeO-DIPTMouseReported to elicit head twitches, an effect antagonized by the 5-HT2A antagonist M100907. springermedizin.deresearchgate.net
4-HO-DIPTMouseProduced longer-lasting HTR effects compared to other tested tryptamines. ljmu.ac.uk
DiPTMouseShowed a biphasic dose-effect curve, inducing significant HTR only at a 10.0 mg/kg dose. researchgate.net

The effect of tryptamines on locomotor activity in experimental animals can be complex, often showing biphasic or dose-dependent effects. These changes are thought to result from interactions with multiple serotonin receptor subtypes, including 5-HT1A and 5-HT2A/2C receptors. springermedizin.denih.gov

Studies on analogs of 4-methoxy-DiPT demonstrate varied effects on locomotion. For example, 5-MeO-DIPT has been reported to cause hypolocomotion (reduced movement) in rodents. wikipedia.org In contrast, a different study observed that animals treated with 5-MeO-DIPT during development exhibited hyperactivity when challenged with methamphetamine in adulthood. cij.gob.mx Research on other novel tryptamines, such as PYT HCl and PIT HCl, showed a dose-dependent decrease in locomotor activity. nih.govbiomolther.org Yet another analog, 5-MeO-DALT, was found to increase locomotor activity at a dose of 10 mg/kg, while a higher dose suppressed movement. researchgate.net This variability underscores the complex pharmacological profiles of these compounds.

Table 2: Effects of 4-methoxy-DiPT Analogs on Locomotor Activity
CompoundSpeciesEffect on LocomotionReference
5-MeO-DIPTRodentProduces hypolocomotion. wikipedia.org
5-MeO-DIPTRatDevelopmental exposure led to hyperactivity in response to a methamphetamine challenge in adulthood. cij.gob.mx
PYT HCl & PIT HClMouseDose-dependently decreased locomotor activity. nih.govbiomolther.org
5-MeO-DALTMouseDose-dependently increased locomotor activity at 10 mg/kg and suppressed it at 25 mg/kg. researchgate.net

Evaluation of Stimulus Generalization in Animal Models for Psychotropic Activity

Drug discrimination studies in animal models are a valuable tool for assessing the subjective effects of novel compounds. In these paradigms, animals are trained to recognize the effects of a specific drug and then tested with a new compound to see if they "generalize" the stimulus, suggesting similar subjective effects. This method is often used to predict the hallucinogenic potential of a substance. acs.org

In studies involving analogs of 4-methoxy-DiPT, results indicate that these compounds share discriminative stimulus effects with known hallucinogens. For example, 5-MeO-DIPT was found to partially substitute for lysergic acid diethylamide (LSD) in drug discrimination tests in rats. wikipedia.org This substitution was completely blocked by a 5-HT2A receptor antagonist, confirming the receptor's role. wikipedia.org Similarly, N,N-diisopropyltryptamine (DiPT) fully substituted for the discriminative stimulus effects of the classic hallucinogen 2,5-dimethoxy-4-methylamphetamine (DOM) and LSD. acs.orgresearchgate.net These findings suggest that these tryptamines produce subjective effects that are recognizable to animals as being similar to those of prototypical hallucinogens.

Table 3: Stimulus Generalization of 4-methoxy-DiPT Analogs
Test CompoundTraining DrugSpeciesResultReference
5-MeO-DIPTLSDRatPartial substitution (52-75% responding). wikipedia.org
DiPTDOMRatFull substitution. acs.org
DiPTLSDRatFull substitution. researchgate.net
5-MeO-MiPTDOMRatFull generalization. psychedelicalpha.com

Assessment of Cognitive Effects in Animal Models (e.g., Spatial and Nonspatial Memory Tasks)

The cognitive consequences of tryptamine use are an important area of preclinical investigation. Studies often employ tasks like the Morris water maze for spatial memory and other paradigms to assess nonspatial or response-based learning.

Research on 5-MeO-DIPT reveals specific impacts on cognition. In one study, rats exposed to 5-MeO-DIPT during adolescence showed markedly inferior performance on a response-learning task as adults, suggesting a deficit in cognitive flexibility when task rules changed. nih.gov However, these same animals were able to master spatial navigation tests at rates comparable to control animals. nih.gov Another study reported that developmental exposure to 5-MeO-DIPT resulted in spatial learning deficits, although spatial memory itself was not impaired. cij.gob.mx A later investigation differentiated the effects of 5-MeO-DIPT and MDMA, finding that while both drugs impaired performance when a learned goal was moved, 5-MeO-DIPT specifically increased working memory errors in a response learning task. scielo.br These results suggest that adolescent exposure to 5-MeO-DIPT may lead to long-lasting, specific deficits in cognitive flexibility and working memory rather than global memory impairment. scielo.brscirp.org

Table 4: Cognitive Effects of Adolescent 5-MeO-DIPT Exposure in Rats
Cognitive DomainTaskKey FindingsReference
Spatial NavigationWater MazeAnimals mastered spatial navigation tests at rates comparable to controls. nih.gov
Spatial LearningWater MazeShowed spatial learning deficits, but no deficits in spatial memory or path integration. cij.gob.mx
Cognitive Flexibility / Response LearningResponse-Learning TaskPerformance was markedly inferior to controls, suggesting a lack of flexibility in adapting to changing task demands. nih.gov
Working MemoryResponse Learning Set TaskMade significantly more working memory errors compared to control and MDMA-treated rats. scielo.br

Analytical Methodologies and Forensic Chemical Applications

Qualitative and Quantitative Analysis of 4-methoxy DiPT (hydrochloride)

The accurate identification and quantification of 4-methoxy-DiPT in seized materials or research samples rely on a combination of chromatographic and spectrometric techniques. These methods provide the necessary selectivity and sensitivity to distinguish it from structurally related compounds.

Chromatography is the cornerstone for separating 4-methoxy-DiPT from complex mixtures, a critical first step before identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely employed technique for the analysis of volatile and thermally stable compounds like tryptamines. nist.gov The electron ionization (EI) source provides reproducible fragmentation patterns that are useful for structural elucidation and library matching. ojp.gov For tryptamines, including isomers of 4-methoxy-DiPT, GC-MS analysis often involves a heated injection port and a temperature-programmed column to ensure efficient separation. nih.gov While effective, challenges such as poor peak shapes can arise due to the polar amine group. This can be addressed by derivatization, for instance with trifluoroacetic anhydride (B1165640) (TFAA), which converts the polar amine into a more hydrophobic moiety, improving chromatographic performance. nih.govuva.nl Rapid GC-MS methods have been developed to significantly decrease analysis time for screening purposes. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC coupled with various mass spectrometry detectors is highly suitable for analyzing less volatile or thermally labile compounds and is a primary tool for tryptamine (B22526) analysis. researchgate.net Techniques like High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry/Mass Spectrometry (HPLC-HRMS/MS) and Liquid Chromatography-Atmospheric Pressure Ionization-Mass Spectrometry (LC-API-MS) offer high sensitivity and specificity. Reversed-phase columns, such as C18, are commonly used for the separation of tryptamine analogs. researchgate.netfree.fr The mobile phase typically consists of an aqueous component with an additive like formic acid and an organic solvent such as acetonitrile (B52724) or methanol, often run in a gradient elution mode to achieve optimal separation. free.fr

Table 1: Example Chromatographic Parameters for Tryptamine Analysis

Technique Column Type Mobile Phase/Carrier Gas Detection Key Findings
GC-MS DB-5MS Capillary Helium EI-MS Good separation of most tryptamine analogs; derivatization can improve peak shape and isomer differentiation. uva.nlfree.fr
LC-ESI-MS C18 (ODS) Acetonitrile/Methanol and Ammonium Formate Buffer (pH 3.5) ESI-MS Effective for separating 19 hallucinogenic compounds, including tryptamines and phenethylamines. free.fr
LC-MS/MS Biphenyl Methyl-tert-butyl ether (MTBE) / Acetonitrile ESI-MS/MS (MRM) Successful development of a method for 41 primary aromatic amines, demonstrating the versatility of LC-MS/MS for amine-containing compounds. nih.gov

Spectrometric techniques provide detailed structural information, which is essential for the definitive identification of 4-methoxy-DiPT.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with chromatography, is the most powerful tool for identifying tryptamines.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces a prominent protonated molecule ([M+H]⁺), which is crucial for determining the molecular weight.

Tandem Mass Spectrometry (MS/MS): In ESI-MS/MS, the protonated molecule is fragmented to produce characteristic product ions. For tryptamines, two primary fragmentation pathways are observed: α-cleavage (cleavage of the bond between the indole (B1671886) ring and the ethylamine (B1201723) side chain) and β-cleavage (cleavage of the bond between the α- and β-carbons of the side chain). mdpi.com These fragmentation patterns provide structural information about the indole core and the N-alkyl substituents.

Time-of-Flight (TOF) MS: ESI-TOF-MS provides high mass accuracy, allowing for the determination of the elemental composition of the parent ion and its fragments, which greatly increases confidence in identification. Direct Analysis in Real Time (DART) coupled with HRMS has also been used to screen for tryptamines, including 4-methoxy DiPT, by observing the protonated precursor and its fragments at different voltages. squarespace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for the unambiguous structural elucidation of new psychoactive substances. NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the definitive determination of the substitution pattern on the indole ring (e.g., the 4-methoxy position) and the structure of the N,N-diisopropyl groups.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. While not typically used for primary identification of complex molecules like 4-methoxy-DiPT, it can serve as a complementary technique to confirm the presence of key functional groups such as N-H (if a secondary amine) and C-O bonds. uva.nl

Table 2: Key Spectrometric Data for Tryptamine Identification

Technique Ionization/Method Key Observations Application
GC-MS Electron Ionization (EI) Characteristic fragmentation patterns, often matched against spectral libraries. caymanchem.com Routine screening and identification in forensic labs. nist.gov
LC-MS/MS Electrospray Ionization (ESI) Protonated molecule ([M+H]⁺) and specific product ions from α- and β-cleavage. mdpi.com Highly selective and sensitive quantification and confirmation. oup.com
ESI-TOF-MS Electrospray Ionization (ESI) High-resolution mass data for accurate mass measurement and formula determination. Unambiguous identification of unknown tryptamines.

Method Development for Detection in Biological Matrices (Non-Human)

The analysis of 4-methoxy-DiPT in non-human biological matrices, such as rat plasma or urine, is crucial for pharmacological and metabolic studies. oup.comresearchgate.net Developing a robust analytical method for this purpose involves several key steps.

First, an efficient sample preparation protocol is required to extract the analyte from the complex biological matrix and remove interferences. Common techniques include protein precipitation with a solvent like acetonitrile, or liquid-liquid extraction. oup.comresearchgate.netresearchgate.net

Second, a sensitive and selective analytical technique is chosen, with LC-MS/MS being the method of choice for its ability to detect low concentrations. oup.comunipd.it The method is optimized to achieve good chromatographic separation and a strong signal for the target analyte. Multiple reaction monitoring (MRM) is typically used for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. oup.com

Finally, the method must be rigorously validated according to established guidelines. unipd.it Validation parameters include assessing selectivity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects. unipd.itnih.gov For example, a study on the detection of six other tryptamines in rat plasma achieved linearity in the 0.5–100 ng/mL range and demonstrated acceptable bias and imprecision. oup.com Such validated methods provide a reliable tool for research applications. oup.com

Development of Analytical Reference Standards for Research and Forensic Laboratories

The availability of high-quality analytical reference standards is a prerequisite for the accurate identification and quantification of 4-methoxy-DiPT. novachem.com.au Certified reference materials (CRMs) ensure the traceability and reliability of analytical results, which is paramount in a forensic context.

Several chemical suppliers provide 4-methoxy-DiPT (hydrochloride) as an analytical reference standard. novachem.com.au These products are intended specifically for research and forensic applications and are often manufactured and tested under stringent quality guidelines, such as ISO 17025 and ISO Guide 34. novachem.com.au The certificate of analysis (CofA) that accompanies these standards provides crucial information on purity and characterization.

In addition to physical standards, spectral libraries are an essential resource for forensic laboratories. caymanchem.com Commercial and in-house databases containing GC-MS fragmentation patterns for a wide array of novel psychoactive substances, including numerous tryptamines, allow for the rapid screening and tentative identification of unknown compounds by comparing the acquired spectrum of a sample to the library entries. caymanchem.com

Comparative Analytical Chemistry of Substituted Tryptamines

The analytical chemistry of 4-methoxy-DiPT is best understood in the context of the broader class of substituted tryptamines. These compounds share a common indolealkylamine backbone but differ in the type and position of substituents on the indole ring and the nitrogen atom of the side chain. researchgate.net

These structural variations have significant implications for their analytical behavior:

Chromatography: The polarity and size of the substituents affect retention times. For example, increasing alkylation on the nitrogen atom can alter retention. scielo.org.za Positional isomers (e.g., 4-methoxy-DiPT vs. 5-methoxy-DiPT) can be particularly challenging to separate and may require optimized chromatographic conditions or derivatization to achieve resolution. uva.nlresearchgate.net

Mass Spectrometry: While most tryptamines exhibit the characteristic α- and β-cleavages, the relative abundance of fragment ions can differ based on the substitution. mdpi.com The mass-to-charge ratio (m/z) of the fragments will shift depending on the substituents, allowing for differentiation. For example, the presence of a methoxy (B1213986) group on the indole ring will be evident in the mass of the fragments containing the ring structure. ojp.gov However, positional isomers often produce very similar mass spectra under EI conditions, making chromatographic separation essential for their differentiation. nist.govuva.nl Soft ionization techniques like ESI can sometimes provide more information to distinguish isomers if fragmentation patterns differ under varying conditions. researchgate.net

The systematic study of how different substitutions affect analytical properties allows chemists to predict the behavior of new tryptamine derivatives and develop more effective, broad-spectrum screening methods. squarespace.com

Future Directions in Academic Research on 4 Methoxy Dipt Hydrochloride

Advanced Studies on Specific Receptor Subtype Interactions

Future research on 4-methoxy DiPT (hydrochloride) will likely focus on a more granular understanding of its interactions with various neurotransmitter receptor subtypes. While it is known to be a tryptamine (B22526), detailed binding affinity and functional activity profiles across a wide range of receptors are not extensively documented in publicly available research. glpbio.com

A primary area of investigation will be its activity at serotonin (B10506) (5-HT) receptors, particularly the 5-HT₂A receptor, which is a key target for many psychedelic tryptamines. biomolther.orgkoreascience.krresearchgate.net Studies investigating other 4-substituted tryptamines have shown that they act as agonists at 5-HT₂ receptors, and it is crucial to determine the specific potency and efficacy of 4-methoxy DiPT at the human and mouse 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors. acs.org Research on related compounds like 5-MeO-DIPT has demonstrated high affinity for the 5-HT₁A receptor, suggesting that this is another important target to investigate for 4-methoxy DiPT. springermedizin.dewikipedia.org

Beyond serotonin receptors, exploring the affinity of 4-methoxy DiPT for other biogenic amine receptors, such as dopamine (B1211576) and adrenergic receptors, will provide a more complete picture of its neuropharmacological profile. Comparative studies with other tryptamines, phenethylamines, and ergolines could further elucidate structure-activity relationships (SAR) and help in designing novel ligands with specific receptor profiles. biomolther.orgkoreascience.kr

Elucidation of Novel Metabolic Pathways and Enzymes

The metabolic fate of 4-methoxy DiPT in humans and other species remains largely uncharacterized. Future research is needed to identify the primary metabolic pathways and the specific enzymes involved in its biotransformation. For many tryptamines, metabolism often involves N-dealkylation, hydroxylation, and O-demethylation. researchgate.netnih.gov

Studies on the closely related compound 5-MeO-DIPT have shown that it is primarily metabolized through O-demethylation by the CYP2D6 enzyme and N-deisopropylation by CYP1A2, CYP2C8, and CYP3A4. nih.gov Similar investigations using human liver microsomes and recombinant CYP enzymes are necessary to determine the key enzymes responsible for the metabolism of 4-methoxy DiPT. nih.gov Identifying the major metabolites is crucial for forensic and clinical toxicology, as these metabolites can serve as biomarkers of exposure. nih.gov For instance, studies on other synthetic tryptamines have successfully identified unique metabolites in biological samples. nih.gov

Furthermore, understanding the role of phase II metabolic reactions, such as glucuronidation and sulfation, will be important for a complete metabolic profile. researchgate.netljmu.ac.uk The identification of metabolic pathways will also be critical for understanding potential drug-drug interactions. nih.gov

Refined Preclinical Behavioral Models for Neuropharmacological Characterization

To better understand the neuropharmacological effects of 4-methoxy DiPT, future research should employ a battery of refined preclinical behavioral models. The head-twitch response (HTR) in rodents is a widely accepted model for assessing the 5-HT₂A receptor-mediated effects of hallucinogens and would be a critical assay for characterizing 4-methoxy DiPT. acs.orgspringermedizin.de

In addition to the HTR, other behavioral paradigms can provide a more comprehensive characterization. For example, drug discrimination studies in animals trained to distinguish known psychoactive substances can help to classify the subjective effects of 4-methoxy DiPT relative to other compounds. nih.govpsychedelicalpha.com Locomotor activity and anxiety models can also provide insights into its stimulant or anxiolytic properties. psychedelicalpha.comcij.gob.mx

Development of High-Throughput Analytical Methods for Research Screening

The proliferation of novel psychoactive substances, including synthetic tryptamines, necessitates the development of rapid and reliable analytical methods for their detection and quantification. nih.govmaps.org High-throughput screening (HTS) methods are particularly valuable for analyzing a large number of samples in forensic and research settings. purdue.edu

Future research should focus on developing and validating HTS methods for 4-methoxy DiPT and its metabolites in various biological matrices, such as blood and urine. researchgate.net Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for this purpose. nih.govjapsonline.comnist.gov The development of methods using ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry can offer rapid and sensitive analysis. researchgate.net

Moreover, the creation of a comprehensive spectral library for 4-methoxy DiPT and its potential metabolites would be invaluable for forensic laboratories. caymanchem.com Dispersive liquid-liquid microextraction (DLLME) is an emerging sample preparation technique that is rapid, inexpensive, and requires minimal solvent, making it suitable for HTS applications. researchgate.net

Computational and Cheminformatics Approaches for Tryptamine SAR Prediction

Computational and cheminformatics approaches are increasingly being used to predict the pharmacological properties of novel compounds and to guide drug discovery efforts. For tryptamines, these methods can be used to build structure-activity relationship (SAR) models that predict binding affinity and functional activity at various receptors. biomolther.orgacs.org

Future research should apply these computational tools to 4-methoxy DiPT and a wider range of tryptamine analogues. By analyzing the structural features that influence receptor binding and activation, it is possible to design new molecules with desired pharmacological profiles. koreascience.krnih.gov For example, understanding how substitutions on the indole (B1671886) ring and the terminal amino group affect receptor affinity can inform the synthesis of more selective ligands. biomolther.orgacs.org

Docking studies can be used to predict the binding poses of 4-methoxy DiPT within the binding pockets of different receptor subtypes, providing insights into the molecular basis of its activity. nih.gov These computational predictions can then be validated through in vitro and in vivo experiments, creating a feedback loop that refines the predictive models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methoxy DiPT (hydrochloride), and what analytical methods validate its purity?

  • Methodology : Synthesis typically involves reductive amination of 4-methoxyindole precursors with diisopropylamine, followed by HCl salt formation. Key steps include protecting group strategies (e.g., methoxy group stability under acidic conditions) and purification via recrystallization or column chromatography .
  • Validation : Purity is confirmed using HPLC (≥95% purity threshold) with UV detection (λmax ~267–293 nm for indole derivatives) and mass spectrometry (e.g., m/z 310.87 for the hydrochloride salt) .

Q. How is 4-methoxy DiPT (hydrochloride) characterized pharmacologically in preclinical models?

  • In vivo assays : The compound is evaluated in rodent models for serotonin receptor activation using the head-twitch response (HTR) test. Doses range from 1–10 mg/kg (intraperitoneal administration), with behavioral outcomes compared to reference psychedelics like DOM or psilocin .
  • In vitro profiling : Radioligand binding assays (e.g., 5-HT2A/2C receptor affinity) and functional assays (e.g., calcium flux in HEK293 cells) are standard .

Q. What safety protocols are critical for handling 4-methoxy DiPT (hydrochloride) in laboratory settings?

  • PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards). Respiratory protection (N95 masks) is required if aerosolization occurs .
  • Storage : Store at –20°C under inert gas (argon) to prevent degradation. Stability data indicate ≥3 years under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor-binding data for 4-methoxy DiPT (hydrochloride)?

  • Approach : Discrepancies in 5-HT2A vs. 5-HT1A affinity ratios may arise from assay conditions (e.g., cell line variability, ligand concentration). Use orthogonal methods:

  • Functional selectivity assays : Measure β-arrestin recruitment vs. G-protein signaling bias.
  • Species-specific receptors : Compare human vs. rodent receptor isoforms .

Q. What experimental design considerations optimize in vivo pharmacokinetic studies of 4-methoxy DiPT (hydrochloride)?

  • Challenges : Low oral bioavailability due to first-pass metabolism. Solutions include:

  • Formulation : Use lipid-based carriers or co-administer with CYP450 inhibitors (e.g., ketoconazole) to enhance absorption .
  • Sampling : Frequent plasma collection (0–24 hrs) for LC-MS/MS analysis of parent drug and metabolites (e.g., O-demethylated derivatives) .

Q. How do structural modifications (e.g., methoxy position) alter 4-methoxy DiPT’s neuropharmacological profile?

  • Comparative analysis : Synthesize analogs (e.g., 5-methoxy vs. 4-methoxy DiPT) and evaluate:

  • Receptor binding : Radiolabeled competition assays with [³H]ketanserin (5-HT2A).
  • Behavioral effects : Auditory vs. visual hallucination models (e.g., prepulse inhibition vs. HTR) .

Q. What methodologies address the compound’s instability in aqueous solutions during in vitro assays?

  • Stabilization : Prepare fresh solutions in deoxygenated buffers (pH 4–5) or use cryopreservation (–80°C) for long-term storage. Monitor degradation via UV spectrophotometry (absorbance shifts >5% indicate breakdown) .

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